

Overcoming TKI Resistance: A Comparative Guide to Alternative AXL Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

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The emergence of resistance to tyrosine kinase inhibitors (TKIs) represents a significant challenge in cancer therapy. One of the key mechanisms contributing to this resistance is the upregulation of the AXL receptor tyrosine kinase. Consequently, targeting AXL has become a promising strategy to overcome TKI resistance and improve patient outcomes. This guide provides a comparative overview of alternative AXL inhibitors, supported by experimental data, to aid researchers in the selection and development of novel therapeutic strategies.

Performance Comparison of AXL Inhibitors

The following tables summarize the in vitro potency and cellular activity of various AXL inhibitors that have been investigated for their potential to overcome TKI resistance.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

| Inhibitor | AXL IC50 (nM) | Other Key Targets (IC50, nM) | TKI Resistance Context |
|------------------------|---------------|--|------------------------|
| Bemcentinib (R428) | 14 | - | EGFR, ALK, FLT3[1] |
| Gilteritinib | 0.73 - 41 | FLT3 (0.29 - 0.74)[2] [3][4][5] | FLT3 |
| ONO-7475 | 0.7 | MER (1.0) | EGFR |
| Cabozantinib | 7 | MET (1.3), VEGFR2 (0.035), RET (4), KIT (4.6) | EGFR, c-Met |
| Sitravatinib (MGCD516) | 1.5 | MER (2), VEGFR1/2/3 (6/5/2), KIT (6), FLT3 (8) | EGFR |
| Glesatinib (MGCD265) | - | MET, SMO | EGFR |
| DS-1205b | 1.3 | MER (63), MET (104) | EGFR |
| TP-0903 | - | Multikinase inhibitor | FLT3 |
| DAXL-88 (Antibody) | - | - | FLT3 |
| DAXL-88-MMAE (ADC) | - | - | FLT3 |
| Yuanhuadine | - | AXL Degradar | EGFR |

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for a broader overview.

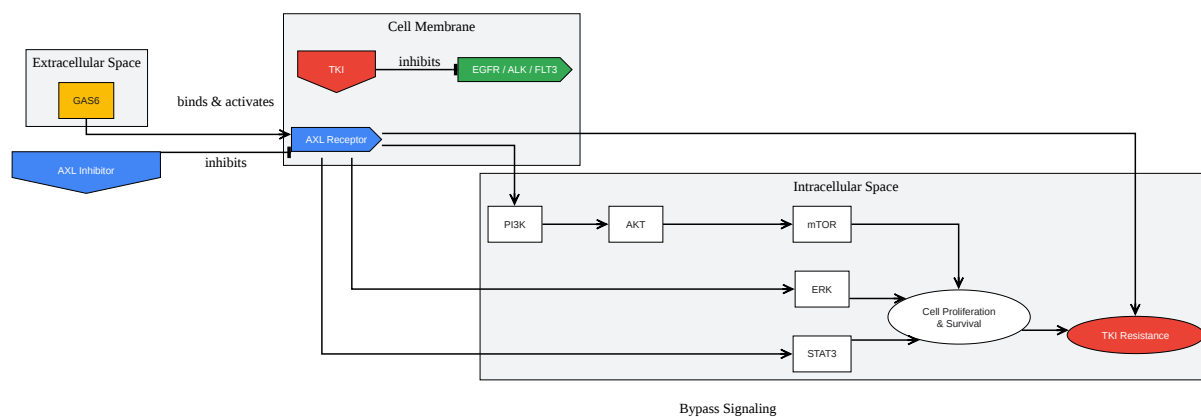
Table 2: Cellular Activity of AXL Inhibitors in TKI-Resistant Models

| Inhibitor | Cell Line(s) | TKI Resistance Model | Key Findings |
|------------------------|---|--|--|
| Bemcentinib (R428) | MV4-11/AC220 (AML) | FLT3 inhibitor-resistant | Dose-dependent inhibition of proliferation. |
| Gilteritinib | MV4-11, MOLM-13, MOLM-14 (AML) | FLT3-ITD | Dose-dependent inhibition of proliferation with IC50 values of 3.3, 19.0, and 25.0 nM, respectively. |
| ONO-7475 | AXL-overexpressing EGFR-mutant NSCLC cells | Osimertinib and dacomitinib tolerant cells | Sensitized cells to EGFR-TKIs and suppressed the emergence of tolerant cells. |
| Cabozantinib | H1975-derived resistant cells (NSCLC) | Osimertinib-resistant | Combination with osimertinib suppressed cell growth. |
| Sitravatinib (MGCD516) | Erlotinib-resistant NSCLC cells | Erlotinib-resistant | Significantly inhibited cell growth in combination with erlotinib. |
| DS-1205b | Erlotinib- and osimertinib-resistant HCC827 cells (NSCLC) | Erlotinib- and osimertinib-resistant | Inhibited AXL phosphorylation and suppressed AKT phosphorylation in osimertinib-resistant cells. |
| TP-0903 | OCI-AML3 (AML) | NRAS mutant | Inhibited cell viability with an IC50 of 37 nM. |

| | | | |
|------------------------|--------------------|--------------------------|---|
| DAXL-88 / DAXL-88-MMAE | MV4-11/AC220 (AML) | FLT3 inhibitor-resistant | Exerted synergistic cytotoxic effects when combined with the FLT3 inhibitor quizartinib (AC220). |
| Yuanhuadine | H292-Gef (NSCLC) | Gefitinib-resistant | Accelerated the turnover of AXL, leading to its downregulation and suppression of cancer cell survival. |

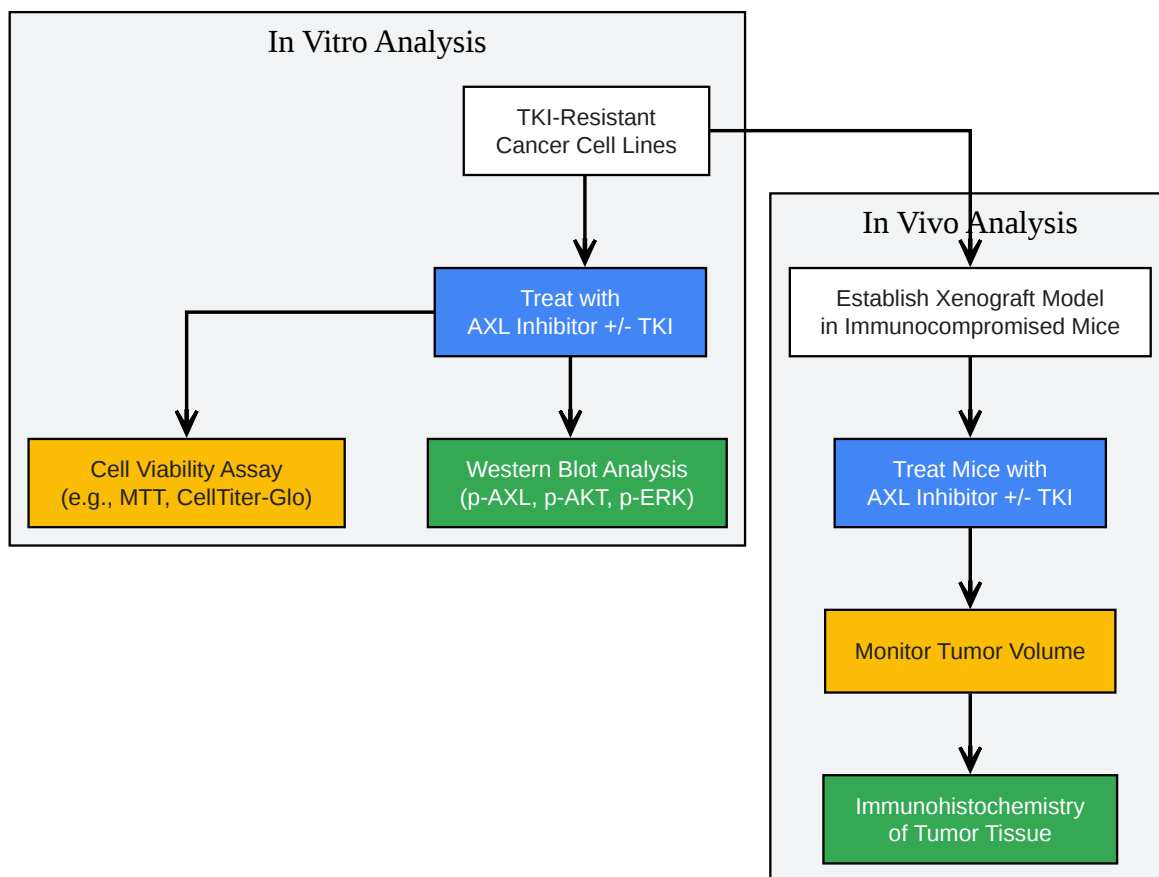
Signaling Pathways and Experimental Workflows

To understand the mechanism of AXL-mediated TKI resistance and the action of its inhibitors, it is crucial to visualize the involved signaling pathways and experimental procedures.



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Caption: AXL signaling pathway in TKI resistance.



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Caption: General experimental workflow.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Seed TKI-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Treatment:** Treat the cells with various concentrations of the AXL inhibitor, the corresponding TKI, or a combination of both. Include a vehicle-treated control group. Incubate for 48-72 hours.

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Load equal amounts of protein (20-40 μ g) onto a 4-20% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry Analysis:** Quantify the band intensities using image analysis software.

In Vivo Xenograft Model

- **Cell Implantation:** Subcutaneously inject $1-5 \times 10^6$ TKI-resistant cancer cells into the flank of 4-6 week old immunodeficient mice (e.g., nude or NSG mice).
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Randomization and Treatment:** Randomize the mice into treatment groups (vehicle control, AXL inhibitor, TKI, combination). Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dose.
- **Tumor Measurement:** Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint:** At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
- **Data Analysis:** Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment.

This guide provides a foundational comparison of alternative AXL inhibitors for overcoming TKI resistance. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The continued investigation of these and other novel AXL inhibitors holds great promise for improving the treatment of TKI-resistant cancers.

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- To cite this document: BenchChem. [Overcoming TKI Resistance: A Comparative Guide to Alternative AXL Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8144907#alternative-axl-inhibitors-for-overcoming-tki-resistance>]

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